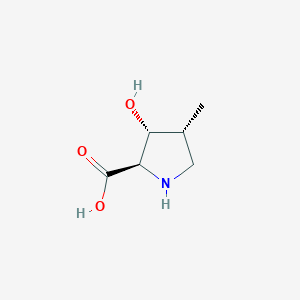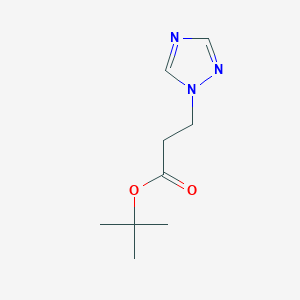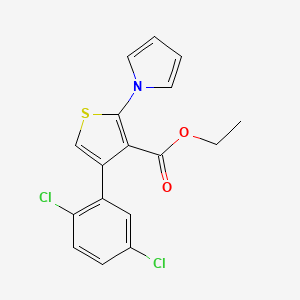
3,5-Dimethyl-1,2-oxazole-4-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylisoxazole-4-sulfinic acid is a heterocyclic compound that features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfinic acid group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylisoxazole-4-sulfinic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid, followed by treatment with thionyl chloride. This method yields 3,5-dimethylisoxazole-4-sulfochloride, which can then be hydrolyzed to produce the sulfinic acid derivative .
Industrial Production Methods
Industrial production methods for 3,5-dimethylisoxazole-4-sulfinic acid are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylisoxazole-4-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid.
Reduction: The sulfinic acid group can be reduced to a sulfide.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3,5-Dimethylisoxazole-4-sulfonic acid.
Reduction: 3,5-Dimethylisoxazole-4-sulfide.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dimethylisoxazole-4-sulfinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as inhibitors of bromodomain-containing proteins, which are targets for cancer therapy
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-dimethylisoxazole-4-sulfinic acid involves its interaction with molecular targets such as bromodomain-containing proteins. The compound acts as an acetyl-lysine mimetic, binding to the bromodomain and inhibiting its function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylisoxazole: Lacks the sulfinic acid group but shares the isoxazole core.
3,5-Dimethylisoxazole-4-sulfonic acid: An oxidized form of the sulfinic acid derivative.
3,5-Dimethylisoxazole-4-sulfide: A reduced form of the sulfinic acid derivative.
Uniqueness
3,5-Dimethylisoxazole-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
787513-23-9 |
|---|---|
Formule moléculaire |
C5H7NO3S |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
3,5-dimethyl-1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C5H7NO3S/c1-3-5(10(7)8)4(2)9-6-3/h1-2H3,(H,7,8) |
Clé InChI |
SHNRIAXURNRMEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
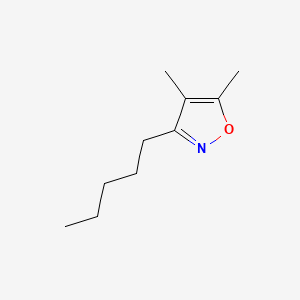
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
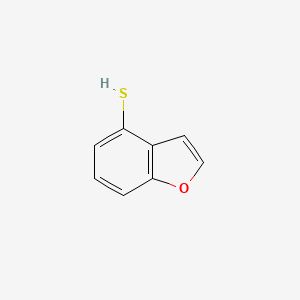
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
